2-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide
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Overview
Description
2-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with a 2-methyl group and a pyridin-3-ylmethyl group bearing a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridin-3-ylmethyl intermediate, which is then coupled with a thiophene derivative. The final step involves the acylation of the intermediate with 2-methylbenzoyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic aromatic substitution can occur on the benzamide ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Friedel-Crafts acylation or alkylation reactions can be employed using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
2-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide: Unique due to its specific substitution pattern and potential bioactivity.
N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide: Similar structure but different substitution pattern.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Contains a pyrazine ring instead of a thiophene ring.
Uniqueness
This compound stands out due to its specific combination of functional groups, which may confer unique biological activities and chemical properties .
Properties
IUPAC Name |
2-methyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-13-5-2-3-6-16(13)18(21)20-11-14-9-15(12-19-10-14)17-7-4-8-22-17/h2-10,12H,11H2,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAFUCQMQHQISF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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